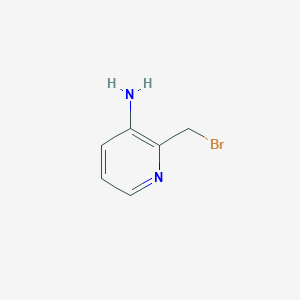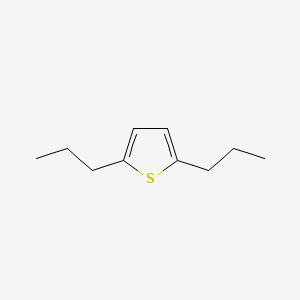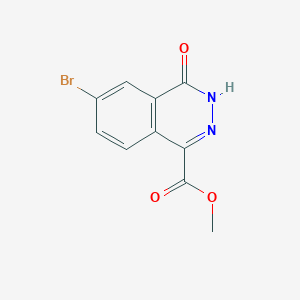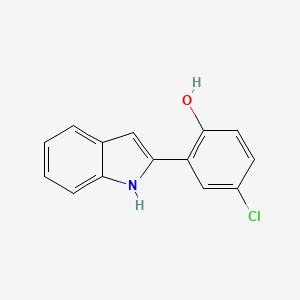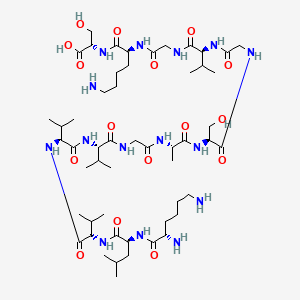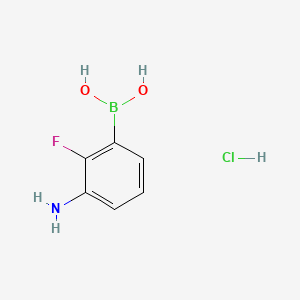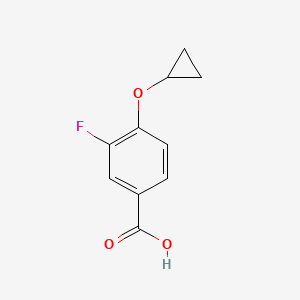
2-Methyl-4-((methylsulfonyl)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-((methylsulfonyl)methyl)phenol is an organic compound with the molecular formula C8H10O3S. It is a derivative of phenol, characterized by the presence of a methyl group at the second position and a methylsulfonylmethyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((methylsulfonyl)methyl)phenol typically involves the sulfonation of 2-methylphenol (o-cresol) followed by methylation. One common method includes the reaction of 2-methylphenol with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Methyl-4-((methylsulfonyl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-4-((methylsulfonyl)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-Methyl-4-((methylsulfonyl)methyl)phenol involves its interaction with specific molecular targets and pathways. For instance, as a potential COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain, making it a candidate for anti-inflammatory drug development .
類似化合物との比較
Similar Compounds
- 2-(Methylsulfonyl)phenol
- 4-(Methylsulfonyl)phenol
- 2-(4-Methylsulfonylphenyl)indole
Uniqueness
2-Methyl-4-((methylsulfonyl)methyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a methyl group and a methylsulfonylmethyl group allows for unique interactions with biological targets, differentiating it from other similar compounds .
特性
分子式 |
C9H12O3S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
2-methyl-4-(methylsulfonylmethyl)phenol |
InChI |
InChI=1S/C9H12O3S/c1-7-5-8(3-4-9(7)10)6-13(2,11)12/h3-5,10H,6H2,1-2H3 |
InChIキー |
WAJNVNQQNBZQKD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


